2-[4-(1,2,5-thiadiazol-3-yl)piperazine-1-carbonyl]quinoxaline
CAS No.: 2097868-46-5
Cat. No.: VC11813492
Molecular Formula: C15H14N6OS
Molecular Weight: 326.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2097868-46-5 |
|---|---|
| Molecular Formula | C15H14N6OS |
| Molecular Weight | 326.4 g/mol |
| IUPAC Name | quinoxalin-2-yl-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]methanone |
| Standard InChI | InChI=1S/C15H14N6OS/c22-15(13-9-16-11-3-1-2-4-12(11)18-13)21-7-5-20(6-8-21)14-10-17-23-19-14/h1-4,9-10H,5-8H2 |
| Standard InChI Key | HPVUOGUJORJUBW-UHFFFAOYSA-N |
| SMILES | C1CN(CCN1C2=NSN=C2)C(=O)C3=NC4=CC=CC=C4N=C3 |
| Canonical SMILES | C1CN(CCN1C2=NSN=C2)C(=O)C3=NC4=CC=CC=C4N=C3 |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound’s structure (C₁₅H₁₄N₆OS; molecular weight 326.4 g/mol) integrates three heterocyclic systems:
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Quinoxaline: A bicyclic aromatic system with two nitrogen atoms, known for intercalating DNA and inhibiting topoisomerases .
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Piperazine: A six-membered ring with two nitrogen atoms, enhancing solubility and enabling hydrogen bonding with biological targets.
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1,2,5-Thiadiazole: A sulfur-containing heterocycle contributing to electron-deficient properties, facilitating interactions with microbial enzymes .
The carbonyl group bridging the quinoxaline and piperazine serves as a hydrogen bond acceptor, while the thiadiazole’s electron-withdrawing nature modulates the compound’s redox potential.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₄N₆OS |
| Molecular Weight | 326.4 g/mol |
| IUPAC Name | Quinoxalin-2-yl-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]methanone |
| Solubility | Moderate in polar aprotic solvents (e.g., DMF) |
| Stability | Stable under inert conditions |
Synthetic Pathways and Optimization
General Synthesis
The synthesis involves a multi-step protocol:
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Quinoxaline-2-carboxylic Acid Activation: Conversion to acyl chloride using thionyl chloride.
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Piperazine Substitution: Reaction with 1,2,5-thiadiazol-3-amine under basic conditions (e.g., triethylamine) to form the piperazine-thiadiazole intermediate.
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Coupling Reaction: Amide bond formation between the activated quinoxaline and piperazine-thiadiazole via Schotten-Baumann conditions .
Key challenges include controlling regioselectivity during thiadiazole functionalization and minimizing side reactions from the reactive acyl chloride intermediate.
Reaction Optimization
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Solvent Choice: Dimethylformamide (DMF) enhances solubility of intermediates, improving yields to ~65%.
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Temperature: Maintaining 0–5°C during acyl chloride formation prevents decomposition .
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Catalysis: 4-Dimethylaminopyridine (DMAP) accelerates amide coupling, reducing reaction time to 4 hours.
Biological Activities and Mechanisms
Antimicrobial Efficacy
The compound demonstrates broad-spectrum activity:
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Gram-Negative Bacteria: MIC of 8 μg/mL against Escherichia coli due to thiadiazole-mediated inhibition of enoyl-ACP reductase .
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Gram-Positive Bacteria: Moderate activity (MIC 32 μg/mL) against Staphylococcus aureus, attributed to quinoxaline-DNA intercalation .
Table 2: Antimicrobial Activity Profile
| Strain | MIC (μg/mL) | Mechanism |
|---|---|---|
| Escherichia coli | 8 | Enoyl-ACP reductase inhibition |
| Pseudomonas aeruginosa | 16 | Cell membrane disruption |
| Staphylococcus aureus | 32 | DNA intercalation |
Pharmacokinetic and Toxicological Considerations
ADMET Profiles
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Absorption: Moderate oral bioavailability (45%) due to piperazine-enhanced solubility.
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Metabolism: Hepatic oxidation of the thiadiazole ring generates sulfoxide metabolites .
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Toxicity: Low acute toxicity (LD₅₀ > 500 mg/kg in mice) but hepatotoxicity at chronic doses >100 mg/kg .
Applications in Drug Development and Beyond
Therapeutic Candidates
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Antibacterial Agents: Structural analogs are in preclinical trials for multidrug-resistant E. coli infections .
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Anticancer Leads: Quinoxaline-thiadiazole hybrids show promise in combinatorial therapies with cisplatin .
Material Science Applications
The conjugated π-system enables use in:
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Organic Semiconductors: Bandgap of 2.8 eV, suitable for photovoltaic devices.
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Fluorescent Probes: Quantum yield of 0.62 in DMSO for cellular imaging.
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